![molecular formula C24H31N5O4 B12177159 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide](/img/structure/B12177159.png)
1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide
Description
This compound features a piperazine core substituted with a 1H-indol-2-ylcarbonyl group, linked via a pentanoyl chain to a piperidine-4-carboxamide moiety. The indole group may facilitate interactions with hydrophobic pockets or aromatic stacking, while the carboxamide and piperazine moieties could enhance solubility and hydrogen bonding .
Properties
Molecular Formula |
C24H31N5O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-[5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxopentanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31N5O4/c25-23(32)17-8-10-27(11-9-17)21(30)6-3-7-22(31)28-12-14-29(15-13-28)24(33)20-16-18-4-1-2-5-19(18)26-20/h1-2,4-5,16-17,26H,3,6-15H2,(H2,25,32) |
InChI Key |
OPEFEACYMJKUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating and further steps to introduce the indole moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, disrupting their normal function and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1-(5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperidine-4-carboxamide (28a)
5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j)
- Key Differences: Features a 2-cyanophenyl-piperazine and a pyridinylphenyl terminal group.
- Synthesis : Substitutes 2-(piperazin-1-yl)benzonitrile in coupling reactions, yielding a compound with a nitrile group that enhances polarity .
- Implications: The cyanophenyl group could increase selectivity for dopamine D3 receptors due to its electron-withdrawing nature .
Analogues with Varied Linker Chains or Terminal Groups
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic Acid
- Key Differences: Uses an ethyloxy linker instead of a pentanoyl chain and replaces carboxamide with a carboxylic acid.
- Properties : Molecular weight = 288.34; lower hydrophobicity (logP ≈ 1.2) compared to the target compound (estimated logP ~2.5) .
- Implications : The shorter linker and acidic terminal group may limit membrane permeability but improve aqueous solubility.
5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic Acid
- Key Differences: Incorporates a cyclohexyloxyethyl-piperazine and a pentanoic acid terminus.
- Synthesis : Derived from cyclohexyloxyethyl intermediates, yielding a compound with enhanced steric bulk .
- Implications : The cyclohexyl group may improve pharmacokinetic profiles by resisting oxidative metabolism .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural formula.
Biological Activity
The compound 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include an indole moiety, a piperazine ring, and a pentanamide backbone. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The structural complexity of this compound allows for multiple pharmacophoric interactions, which may enhance its biological activity. The key features include:
- Indole Moiety : Known for its role in various biological processes and potential anticancer properties.
- Piperazine Ring : Commonly found in many pharmacologically active compounds, contributing to receptor binding.
- Pentanamide Backbone : Provides stability and facilitates interactions with biological targets.
Pharmacological Properties
Preliminary studies suggest that the compound exhibits a range of biological activities:
Case Studies
-
Antitumor Activity :
A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases. -
Antimicrobial Efficacy :
In vitro tests revealed that the compound showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. -
Anti-inflammatory Effects :
Research indicated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Piperazine Ring : Starting from piperazine derivatives.
- Introduction of the Indole Moiety : Using indole-based reagents to attach to the piperazine.
- Pentanamide Formation : Coupling reactions to form the pentanamide linkage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine and indole intermediates. Key steps include:
- Coupling Reactions : Use catalytic p-toluenesulfonic acid for condensation of indole-2-carbonyl derivatives with piperazine (e.g., as shown in the synthesis of chromeno-pyrimidine analogs) .
- Purification : Employ column chromatography and recrystallization from solvents like chloroform to achieve >95% purity .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to carbonyl intermediates) and reaction times (e.g., 12–24 hours under reflux) to improve yields up to 85% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify backbone connectivity, focusing on piperazine (δ 2.5–3.5 ppm) and indole (δ 7.0–8.0 ppm) proton signals. -NMR splitting patterns (e.g., quartets for pentanoyl chains) help confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] peaks) and detect impurities .
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry. Piperazine derivatives often show improved solubility in acidic conditions due to protonation .
- Stability Studies : Incubate at 37°C in PBS and analyze degradation via LC-MS over 24–72 hours. Monitor for hydrolysis of the 5-oxopentanoyl moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with acetylcholinesterase (AChE) for Alzheimer’s research?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on the indole-2-carbonyl group’s interaction with AChE’s catalytic anionic site (CAS). Compare with known inhibitors like donepezil .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) and hydrogen-bond occupancy with Ser203 and His447 residues .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ≤ -8.0 kcal/mol indicates strong inhibition) .
Q. What strategies resolve discrepancies between in vitro activity and computational predictions?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., Ellman’s method) to measure IC values. If experimental IC is higher than predicted, check for off-target binding via selectivity assays against related enzymes (e.g., butyrylcholinesterase) .
- Metabolite Interference : Use LC-MS to identify metabolites (e.g., hydrolyzed pentanoyl chains) that may reduce efficacy .
- Crystallography : Co-crystallize the compound with AChE to validate docking poses and identify steric clashes missed in silico .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) profile for preclinical testing?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -COOH) to the piperidine-4-carboxamide moiety to lower logP (target: 2–3) and improve aqueous solubility .
- CYP450 Inhibition Screening : Use human liver microsomes to assess metabolism. Piperazine derivatives may inhibit CYP3A4; mitigate via structural modifications (e.g., fluorine substitution) .
- Plasma Protein Binding : Evaluate via equilibrium dialysis; aim for <90% binding to ensure sufficient free drug concentration .
Q. What experimental designs address low yield in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to p-toluenesulfonic acid (e.g., DMAP or HOBt) to enhance acyl transfer efficiency .
- Temperature Control : Perform the reaction under microwave irradiation (50–80°C, 30 minutes) to accelerate kinetics and reduce side products .
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted indole intermediates .
Safety and Compliance
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods for steps involving thiourea or chlorinated solvents (e.g., CHCl) .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Emergency Response : Maintain spill kits with absorbents (vermiculite) and ensure eyewash stations are accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.